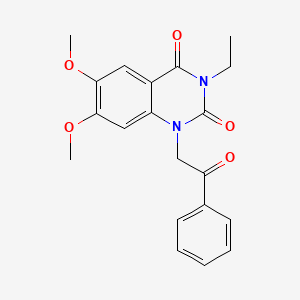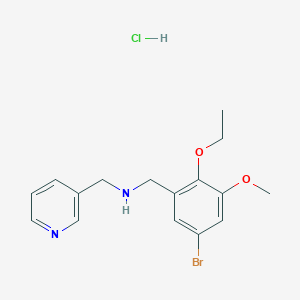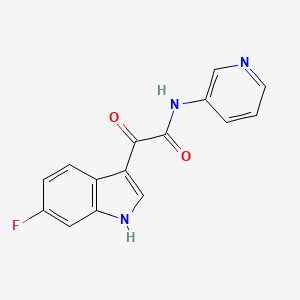![molecular formula C19H26N2O2S2 B4734648 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4734648.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as TBPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TBPS is a piperazine derivative that is commonly used as a selective antagonist for GABA-A receptors.
Mechanism of Action
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine acts as a competitive antagonist for GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, thereby inhibiting the inhibitory action of GABA on the receptor. This results in an increase in neuronal excitability, which can be useful in studying the role of GABA-A receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may be useful in studying the role of GABA-A receptors in addiction and other psychiatric disorders. This compound has also been shown to increase the release of glutamate in the hippocampus, which may be useful in studying the role of GABA-A receptors in memory and learning.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is its selectivity for certain GABA-A receptor subtypes. This allows researchers to study the specific functions of different receptor subtypes. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, it can be difficult to administer this compound to certain areas of the brain, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine research. One potential area of research is the development of more selective GABA-A receptor antagonists. This could allow researchers to study the specific functions of individual receptor subunits with even greater specificity. Another potential area of research is the use of this compound in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is potential for the development of new therapeutic agents based on the properties of this compound and other GABA-A receptor antagonists.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Its selectivity for certain receptor subtypes has made it an important tool for researchers studying the specific functions of different receptor subunits. While this compound has some limitations, its potential applications in scientific research make it an important area of study for the future.
Scientific Research Applications
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been extensively used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to selectively block the action of GABA-A receptors containing the α1, α2, α3, and α5 subunits, while having little effect on receptors containing the α4 and α6 subunits. This selectivity has made this compound a valuable tool for studying the specific functions of different GABA-A receptor subtypes.
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-19(2,3)16-6-8-18(9-7-16)25(22,23)21-12-10-20(11-13-21)15-17-5-4-14-24-17/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDWUQSMRDJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)

![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)

![1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4734610.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4734626.png)
![2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
![butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)